[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridinium ion linked to a phenyl group, which is further substituted with a hydroxyl group. The dichloride counterions balance the positive charge on the pyridinium ion, making it a stable salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride typically involves the reaction of 3-hydroxypyridine with a phenyl-substituted amine under acidic conditions to form the pyridinium salt. The reaction is usually carried out in a solvent such as methanol or ethanol, with hydrochloric acid providing the chloride ions necessary for the formation of the dichloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 3-hydroxypyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinium ion can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A simpler analog with similar reactivity but lacking the phenyl group.
4-Hydroxypyridine: Another analog with the hydroxyl group in a different position.
Phenylpyridinium salts: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride is unique due to the combination of the pyridinium ion and the phenyl group with a hydroxyl substituent. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
[4-(3-hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;;/h1-7,14H,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYYWBARCEERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([NH+]=C1)C2=CC=C(C=C2)[NH3+])O.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.